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Introduction

The Contig Assembly Program 3 (CAP3) is a robust and widely-used bioinformatics tool for

assembling DNA sequence fragments, particularly those generated from Sanger sequencing

projects.[1][2][3] A key feature of CAP3 is its ability to utilize forward-reverse constraints,

making it highly effective for accurately assembling paired-end reads, which are generated by

sequencing both ends of a DNA fragment.[1][3][4] This capability allows CAP3 to correct

assembly errors and effectively link contigs, even in the presence of repetitive sequences.[5]

These application notes provide a detailed guide for researchers, scientists, and drug

development professionals on leveraging CAP3 for the assembly of forward and reverse DNA

strands.

Core Functionalities

CAP3 performs sequence assembly through a three-phase process:

Overlap Detection: Initially, the program identifies potential overlaps between sequence

reads. It includes a feature to clip 5' and 3' low-quality regions of reads, ensuring that the

assembly is based on high-confidence data.[1][2][3]

Contig Assembly: Reads are then joined to form contigs based on the strength of their

overlap scores.[1]
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Consensus Generation and Refinement: Finally, CAP3 constructs a multiple sequence

alignment for each contig and generates a consensus sequence. A significant advantage of

CAP3 is its use of base quality values to improve the accuracy of the consensus sequence.

[1][5] Forward-reverse constraints are applied during this phase to correct misassemblies

and link contigs into scaffolds.[1][3]

Experimental Workflow
The overall workflow for assembling forward and reverse reads with CAP3 involves preparing

the input files, running the CAP3 program with appropriate parameters, and interpreting the

output files.
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CAP3 assembly workflow from input to output.

Protocols
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Protocol 1: Basic Assembly of Forward and Reverse
Reads
This protocol describes the standard procedure for assembling paired-end reads using a

FASTA file of the sequences.

Materials:

A file containing forward and reverse DNA sequence reads in FASTA format (e.g.,

my_reads.fasta).

Procedure:

Prepare the FASTA file: Combine all your forward and reverse reads into a single FASTA file.

Ensure each sequence has a unique identifier.

Execute CAP3: Open a terminal or command prompt and run CAP3 with the FASTA file as

input. The basic command is:

Collect Output: CAP3 will generate several output files in the same directory. The primary

results are in my_reads.fasta.cap.contigs, which contains the assembled sequences.

Protocol 2: Assembly with Quality Scores and Forward-
Reverse Constraints
This protocol enhances the assembly accuracy by incorporating base quality information and

paired-end constraints.

Materials:

FASTA file with sequence reads (my_reads.fasta).

A file containing the corresponding quality scores in FASTA format (my_reads.fasta.qual).

This file must be named exactly as the FASTA file with a .qual extension.

A constraint file specifying the relationship between forward and reverse reads

(my_reads.fasta.con).
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Procedure:

Prepare Input Files:

Ensure your my_reads.fasta and my_reads.fasta.qual files are correctly formatted and

named.

Create the constraint file (my_reads.fasta.con). Each line in this file defines a constraint for

a pair of reads and has the following format: read_A read_B min_distance max_distance

read_A: Name of the forward read.

read_B: Name of the reverse read.

min_distance: The minimum expected distance in base pairs between the two reads.

max_distance: The maximum expected distance in base pairs between the two reads.

Execute CAP3: Run the CAP3 command as before. The program will automatically detect

and use the .qual and .con files if they are in the same directory and named correctly.

Analyze Output: In addition to the standard output files, examine the my_reads.fasta.cap.info

file for details on how the constraints were used and if any corrections were made.

Interpreting CAP3 Output Files
CAP3 generates a set of output files that provide a comprehensive overview of the assembly.

[6]
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File Suffix Description

.cap.contigs
A FASTA file containing the consensus

sequences of the assembled contigs.[6]

.cap.singlets
A FASTA file containing the reads that were not

assembled into any contig.[6]

.cap.ace

An ACE format file that describes the assembly

in detail, suitable for viewing in assembly

visualization software like Consed.[1]

.cap.info

A text file with summary statistics of the

assembly, including information on contig sizes,

read composition, and constraint satisfaction.

.cap.contigs.qual
A file containing the quality scores for the

consensus sequences in the .cap.contigs file.

.cap.contigs.links

Information about the links between contigs

established using the forward-reverse

constraints.

Quantitative Data Summary
The performance of CAP3 can be evaluated based on several metrics. The following table

presents a comparison of CAP3 with another assembler, PHRAP, on a sample dataset. This

data highlights that while PHRAP may produce longer contigs, CAP3 often results in fewer

errors in the final consensus sequence.[1][2]

Assembler
Number of
Contigs

Average
Contig Size
(bp)

Number of
Misassemblies

Consensus
Sequence
Accuracy

CAP3 12 8,500 1 99.98%

PHRAP 8 12,750 3 99.95%
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Note: The data presented here is illustrative and based on findings from comparative studies.

Actual results will vary depending on the dataset and assembly parameters.

Logical Relationships in Constrained Assembly
The use of forward-reverse constraints is a logical process that helps to validate and improve

the assembly.

Paired Reads (Forward & Reverse)

Define Constraint
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Decision process for constraint-based assembly correction in CAP3.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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